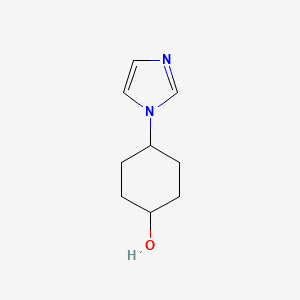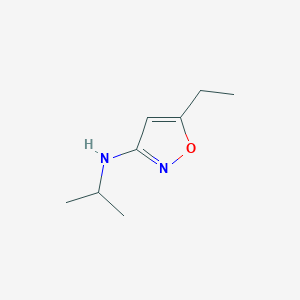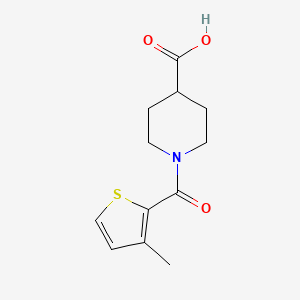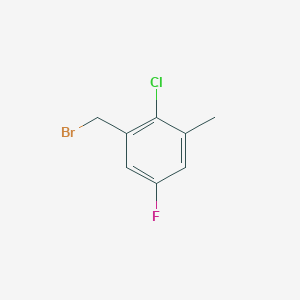
2-Chloro-5-fluoro-3-methylbenzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrClF It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylbenzyl bromide typically involves the bromination of 2-Chloro-5-fluoro-3-methyltoluene. This can be achieved through a radical bromination process using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions .
Industrial Production Methods: In an industrial setting, the bromination process can be optimized for higher yields and efficiency. Continuous flow photochemical bromination is one such method, where the reaction is carried out in a microstructured reactor with in situ generated bromine. This method allows for precise control over reaction conditions and improved mass efficiency .
化学反应分析
Types of Reactions: 2-Chloro-5-fluoro-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl bromide moiety. It can react with various nucleophiles to form different substituted benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include benzyl amines, benzyl ethers, and benzyl thioethers.
Oxidation Reactions: Major products include 2-Chloro-5-fluoro-3-methylbenzyl alcohol and 2-Chloro-5-fluoro-3-methylbenzaldehyde.
科学研究应用
2-Chloro-5-fluoro-3-methylbenzyl bromide is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of specialty polymers and materials with specific properties
作用机制
The mechanism of action of 2-Chloro-5-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction .
相似化合物的比较
- 2-Chloro-6-fluoro-3-methylbenzyl bromide
- 2-Chloro-5-fluorobenzyl bromide
- 2-Methylbenzyl bromide
Comparison: 2-Chloro-5-fluoro-3-methylbenzyl bromide is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, 2-Chloro-6-fluoro-3-methylbenzyl bromide has a different substitution pattern, which can lead to variations in reactivity and product formation .
属性
分子式 |
C8H7BrClF |
|---|---|
分子量 |
237.49 g/mol |
IUPAC 名称 |
1-(bromomethyl)-2-chloro-5-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-7(11)3-6(4-9)8(5)10/h2-3H,4H2,1H3 |
InChI 键 |
XBYRAKFDMONVTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)
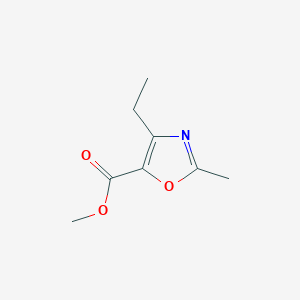
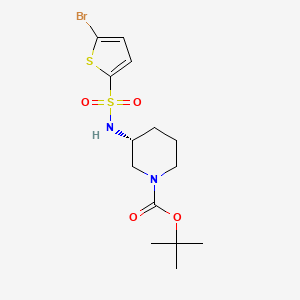
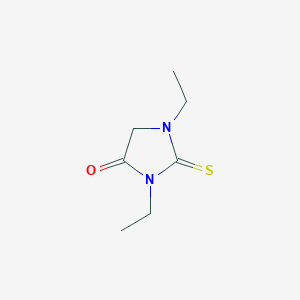
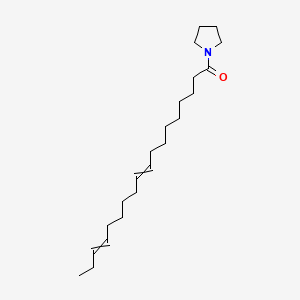
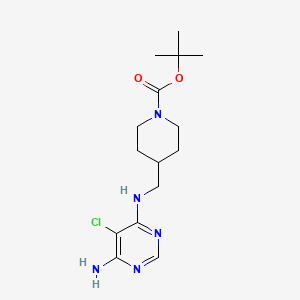
![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
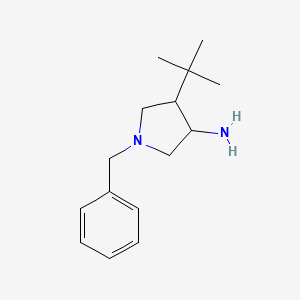
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
